molecular formula C9H7ClFNO3S B13480273 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride

2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13480273
M. Wt: 263.67 g/mol
InChI Key: HOAADQPNJDCCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Cyano-3-fluorophenoxy)ethanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The reaction is usually performed at a temperature range of 0-5°C to control the exothermic nature of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The cyano and fluorophenoxy groups contribute to the compound’s reactivity and selectivity, allowing it to participate in a wide range of chemical reactions .

Properties

Molecular Formula

C9H7ClFNO3S

Molecular Weight

263.67 g/mol

IUPAC Name

2-(2-cyano-3-fluorophenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C9H7ClFNO3S/c10-16(13,14)5-4-15-9-3-1-2-8(11)7(9)6-12/h1-3H,4-5H2

InChI Key

HOAADQPNJDCCJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OCCS(=O)(=O)Cl

Origin of Product

United States

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